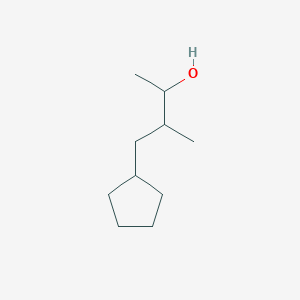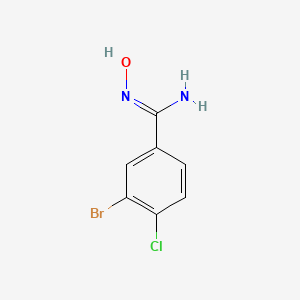![molecular formula C12H20N2O B13314855 2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol](/img/structure/B13314855.png)
2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol is an organic compound that belongs to the class of alcohols and amines It is characterized by the presence of a hydroxyl group (-OH) and an amine group (-NH2) attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzyl chloride with 2-amino-1-propanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-(dimethylamino)benzyl chloride in an appropriate solvent such as dichloromethane.
- Add 2-amino-1-propanol to the solution.
- Introduce a base such as sodium hydroxide to facilitate the reaction.
- Stir the mixture at room temperature for several hours.
- Purify the product using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amine group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amine group may produce a secondary or tertiary amine.
Aplicaciones Científicas De Investigación
2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or reagent in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit choline uptake, which can affect neurotransmitter synthesis and release.
Comparación Con Compuestos Similares
Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
2-(Dimethylamino)ethan-1-ol: A related compound with similar structural features.
Uniqueness
2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role in scientific research further distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C12H20N2O |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2-[[4-(dimethylamino)phenyl]methylamino]propan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-10(9-15)13-8-11-4-6-12(7-5-11)14(2)3/h4-7,10,13,15H,8-9H2,1-3H3 |
Clave InChI |
QYOVVUOICGPJHS-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)NCC1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13314772.png)
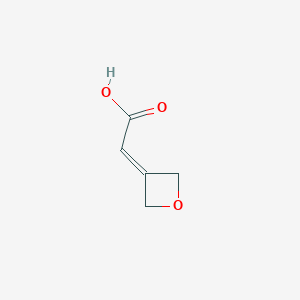
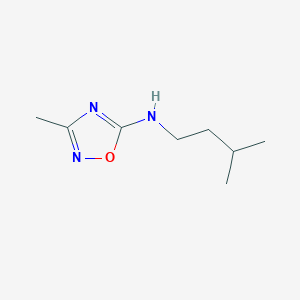
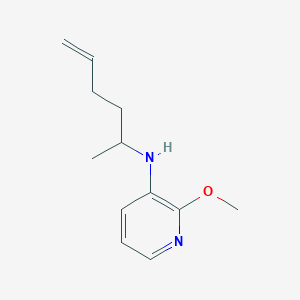
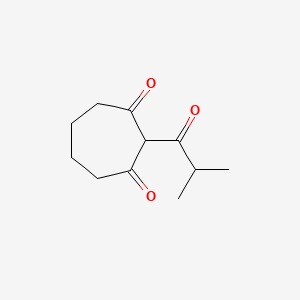

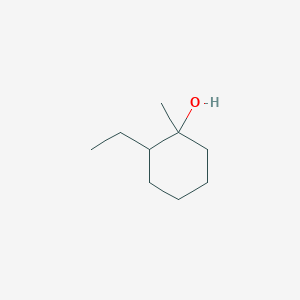
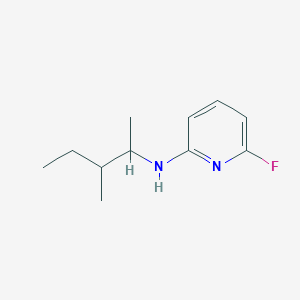
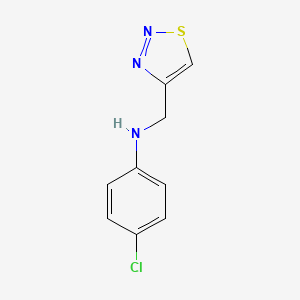
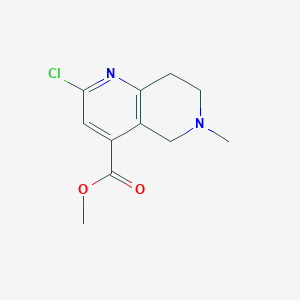
![4-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13314838.png)
![3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL](/img/structure/B13314846.png)
